![molecular formula C12H14O3 B1302245 5-(2-Methylphenyl)-5-oxovaleric acid CAS No. 36978-50-4](/img/structure/B1302245.png)
5-(2-Methylphenyl)-5-oxovaleric acid
Overview
Description
5-(2-Methylphenyl)-5-oxovaleric acid is a compound that can be associated with metabolic disorders such as propionic acidemia. This condition is characterized by the accumulation of certain acids in the body, including 2-methyl-3-oxovaleric acid, which is closely related to the compound . The presence of such metabolites is of diagnostic value, as they can be detected in urine samples of patients with propionic acidemia using gas chromatography-mass spectrometry .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid, they do mention the synthesis of related compounds. For instance, oxovanadium(IV) complexes with Schiff bases derived from 5-(phenyl/substituted phenyl)-2-hydrazino-1,3,4-thiadiazoles and indoline-2,3-dione were prepared in ethanol in the presence of sodium acetate . This suggests that similar synthetic routes could potentially be adapted for the synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as oxovanadium(IV) complexes, has been characterized using various spectral techniques, including UV-Vis, IR, EPR, and XRD. These complexes exhibit a square-pyramidal geometry and have a monoclinic crystal system . Although the exact molecular structure of 5-(2-Methylphenyl)-5-oxovaleric acid is not discussed, similar analytical methods could be employed to deduce its structure.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 5-(2-Methylphenyl)-5-oxovaleric acid. However, they do mention the reactivity of related compounds. For example, oxovanadium(V) complexes with Schiff bases of beta-amino alcohols have been used as catalysts for the asymmetric oxidation of organic sulfides and asymmetric alkynylation of aldehydes . This indicates that the compound may also participate in chemical reactions that involve the transfer of electrons or the formation of new bonds, potentially acting as a substrate or a catalyst in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-Methylphenyl)-5-oxovaleric acid are not directly provided in the papers. However, the related oxovanadium(IV) complexes are reported to have particle sizes in the nano-range, which could influence their physical properties such as solubility and reactivity . The antimicrobial studies of these complexes suggest that they have significant biological activity, which could imply that 5-(2-Methylphenyl)-5-oxovaleric acid may also exhibit biological properties worth investigating .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methylphenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMQVONXURDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374985 | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-5-oxovaleric acid | |
CAS RN |
36978-50-4 | |
Record name | 2-Methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36978-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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